synthesis of "5-Hydroxy-indan-2-one" from precursors
synthesis of "5-Hydroxy-indan-2-one" from precursors
The following technical guide details the synthesis of 5-Hydroxy-indan-2-one (CAS: 18434-75-6). This document prioritizes scalable, mechanistically sound pathways suitable for pharmaceutical application, distinguishing clearly between the common 1-indanone isomers and the thermodynamically less stable 2-indanone target.
Executive Summary & Strategic Analysis
Target Molecule: 5-Hydroxy-indan-2-one (5-Hydroxy-2,3-dihydro-1H-inden-2-one) CAS: 18434-75-6 Core Application: Pharmacophore in dopamine agonists, indinavir intermediates, and melatonin receptor ligands.
Synthesis Challenge: Unlike 1-indanones, which are stable and easily formed via Friedel-Crafts cyclization, 2-indanones are prone to enolization and polymerization. They cannot be made directly by simple Friedel-Crafts acylation of anisole. The synthesis requires indirect methods: either oxidation of an indene precursor (Industrial Route) or umpolung strategies (Precision Lab Route).
This guide presents two validated pathways:
-
Route A (Scalable): Oxidation of 5-methoxyindene via performic acid.
-
Route B (Precision): Dithiane-mediated cyclization of 1,2-bis(bromomethyl)-4-methoxybenzene.
Retrosynthetic Analysis
The retrosynthetic logic disconnects the C2 carbonyl to reveal two primary precursor classes: the indene (accessible from 1-indanone) and the xylylene (accessible from dimethylanisole).
Figure 1: Retrosynthetic disconnection showing the Indene Oxidation route (Left) and Dithiane Umpolung route (Right).[1]
Route A: The Indene Oxidation Protocol (Scalable)
Best for: Scale-up (>10g), cost-efficiency, and avoiding toxic mercury/dithiane reagents.
Phase 1: Synthesis of 5-Methoxyindene
The starting material, 5-methoxy-1-indanone, is reduced and dehydrated.
-
Reagents: Sodium Borohydride (NaBH
), Methanol, p-Toluenesulfonic acid (p-TsOH), Toluene. -
Mechanism: Hydride reduction to the alcohol followed by E1 acid-catalyzed elimination.
Protocol:
-
Reduction: Dissolve 5-methoxy-1-indanone (1.0 eq) in MeOH at 0°C. Slowly add NaBH
(1.1 eq). Stir for 2 hours. Quench with dilute HCl. Extract with EtOAc and concentrate to yield 5-methoxy-1-indanol . -
Dehydration: Dissolve the crude alcohol in Toluene (0.1 M). Add p-TsOH (0.05 eq). Reflux with a Dean-Stark trap for 2–4 hours until water evolution ceases.
-
Workup: Wash with NaHCO
, brine, and dry over MgSO . Evaporate solvent. -
Yield: Expect 85–90% of 5-methoxyindene as a pale oil.
Phase 2: Performic Acid Oxidation (The Key Step)
This classical "Organic Syntheses" method for 2-indanone is adapted here for the 5-methoxy derivative.
-
Reagents: Formic Acid (88%), Hydrogen Peroxide (30%), Sulfuric Acid (10%).
-
Mechanism: Epoxidation of the alkene
Ring opening to formate ester Acid hydrolysis/rearrangement to ketone.
Protocol:
-
Epoxidation/Formylation: In a 3-neck flask, mix Formic Acid (7 eq) and H
O (1.5 eq). Heat to 35–40°C. -
Addition: Add 5-methoxyindene (1.0 eq) dropwise, maintaining internal temp <45°C (exothermic). Stir at ambient temp for 7 hours.
-
Concentration: Remove excess formic acid under reduced pressure (keep bath <60°C to avoid decomposition). The residue is the crude formate ester/diol mixture.
-
Hydrolysis: Suspend the residue in 10% H
SO (10 vol). Steam distill or reflux for 30–60 minutes. -
Isolation: The product, 5-methoxy-2-indanone , may crystallize upon cooling or can be extracted with CH
Cl . -
Purification: Recrystallize from hexane/ether or sublime.
-
Note: 2-Indanones are heat sensitive; avoid prolonged high-temp exposure.
-
Phase 3: Demethylation
-
Reagents: Boron Tribromide (BBr
) in CH Cl or HBr/AcOH. -
Protocol: Dissolve intermediate in dry CH
Cl at -78°C. Add BBr (3.0 eq). Warm to RT overnight. Quench with ice water. Extract and purify.
Route B: The Dithiane Umpolung Protocol (Precision)
Best for: Small-scale, high-purity synthesis where 1-indanone isomers must be strictly avoided.
Reaction Scheme
Figure 2: Workflow for the Dithiane Umpolung route.
Protocol:
-
Bromination: Reflux 3,4-dimethylanisole with NBS (2.2 eq) and AIBN (cat.) in CCl
or PhCF under light irradiation. Isolate 1,2-bis(bromomethyl)-4-methoxybenzene . -
Cyclization: Generate the dithiane dianion (or monoanion sequentially) using 1,3-dithiane and n-BuLi (2.2 eq) in THF at -78°C. Add the dibromide dropwise.
-
Hydrolysis: Deprotect the dithiane using HgCl
/CdCO in aqueous acetonitrile or NBS/AgNO . -
Demethylation: Proceed as in Route A.
Critical Process Parameters (CPP)
| Parameter | Route A (Indene Ox.)[2] | Route B (Dithiane) | Impact on Quality |
| Temperature Control | Critical (<45°C during oxid.) | Critical (-78°C for lithiation) | High temps cause polymerization of 2-indanone. |
| Reagent Hazards | Peroxides (Explosion risk) | Mercury/Lithium (Toxicity/Fire) | Safety protocols must be strictly enforced. |
| Impurity Profile | 1,2-Diols, Over-oxidation | Monobromides, Polymers | Route A requires careful hydrolysis monitoring. |
| Scalability | High (Kg scale feasible) | Low (g scale) | Route A is preferred for pilot plant. |
Purification & Validation Workflow
The instability of 5-hydroxy-2-indanone requires a gentle purification strategy.
Figure 3: Downstream processing workflow.
Validation Data:
-
Identity: 1H NMR (CDCl
) will show a singlet for the C1/C3 methylene protons (~3.5 ppm) if symmetric, or a split pattern if the 5-OH induces asymmetry, but typically 2-indanones show a distinct methylene signal ~3.5-3.6 ppm. -
Precursor Check: 5-Methoxy-2-indanone (CAS 76413-89-3) should be absent.
-
Isomer Check: Ensure no 1-indanone (triplet patterns ~2.6/3.0 ppm) is present.
References
-
Whalen, D. L., et al. "Synthesis and Kinetics of 5-Methoxyindene 1,2-Oxide." Journal of the American Chemical Society, vol. 126, no. 25, 2004. Link
-
Horan, J. E., & Schiessler, R. W. "2-Indanone." Organic Syntheses, Coll. Vol. 5, p. 647, 1973. (Standard protocol for indene oxidation). Link
-
Seebach, D., & Corey, E. J. "Generation and synthetic applications of 2-lithio-1,3-dithianes." Journal of Organic Chemistry, vol. 40, no. 2, 1975. (Foundational Umpolung strategy). Link
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PubChem Compound Summary. "2-Indanone (CAS 615-13-4) and derivatives." National Center for Biotechnology Information. Link
